molecular formula C17H16N6O B2756587 N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-01-3

N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2756587
CAS No.: 2034510-01-3
M. Wt: 320.356
InChI Key: SHIMNIGTVMHXHR-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 5-position and a 2-(1H-indol-3-yl)ethylamine group at the 4-position. Its structure combines pharmacologically relevant motifs:

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in anticancer and antiviral agents.
  • 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and bioactivity in kinase inhibition .
  • Indole: A bicyclic aromatic system with a nitrogen atom, prevalent in natural products and bioactive molecules targeting serotonin receptors or apoptosis pathways .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11-22-17(24-23-11)14-9-18-10-21-16(14)19-7-6-12-8-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIMNIGTVMHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the oxadiazole ring, and finally, the construction of the pyrimidine core. Each step requires specific reagents and conditions, such as:

    Step 1: Synthesis of the indole derivative using Fischer indole synthesis.

    Step 2: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

    Step 3: Construction of the pyrimidine core via condensation reactions with appropriate amines and aldehydes.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels that are critical for cellular functions.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine Pyrimidine + Indazole Chlorine at pyrimidine 2-position; variable substituents at 5-position Anticancer (selective cytotoxicity against leukemia cells)
N-[(5-Chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole + Indole Indole-linked Schiff base; chloro and phenyl groups Antimicrobial (moderate activity against bacterial strains)
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide + Oxadiazole 3-Methyl-1,2,4-oxadiazole methylthio group; dichloropyridine Anticancer (kinase inhibition; tested in preclinical models)
N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives 1,3,4-Oxadiazole + Pyridine Pyridine at oxadiazole 5-position; variable amines Antimicrobial (broad-spectrum activity against Gram-positive bacteria)

Key Structural Differences :

  • Indole vs.
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than 1,3,4-oxadiazoles, which are prone to hydrolysis .
  • Substituent Positioning : The 3-methyl group on the oxadiazole in the target molecule may improve steric hindrance, reducing off-target interactions compared to unsubstituted analogues .

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